Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-

Flavour Chemistry Isomer Profiling Olfactive Characterization

Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- (CAS 23832-18-0), commonly referred to as 2-pinanethiol or pinanyl mercaptan, is a bicyclic monoterpenoid thiol with the molecular formula C₁₀H₁₈S and molecular weight 170.32 g/mol. Commercially, it is supplied as a mixture of positional isomers (2-, 3-, and 10-mercaptopinane) and is listed under FEMA No.

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
Cat. No. B12058746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)(C)S)C
InChIInChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1
InChIKeyZPUCQOXKFCVYGL-HHCGNCNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,6-Trimethylbicyclo[3.1.1]heptane-2-thiol (2-Pinanethiol) Procurement Baseline: CAS 23832-18-0 Identity & Regulatory Context


Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl- (CAS 23832-18-0), commonly referred to as 2-pinanethiol or pinanyl mercaptan, is a bicyclic monoterpenoid thiol with the molecular formula C₁₀H₁₈S and molecular weight 170.32 g/mol [1]. Commercially, it is supplied as a mixture of positional isomers (2-, 3-, and 10-mercaptopinane) and is listed under FEMA No. 3503 and FL No. 12.141 for use as a flavouring agent [1][2]. It is also utilized in asymmetric synthesis as a chiral auxiliary and ligand for metal complex catalysis, leveraging its bicyclic pinane skeleton [3].

Why Generic Substitution Fails for 2,6,6-Trimethylbicyclo[3.1.1]heptane-2-thiol: Isomer-, Odor-, and Chirality-Dependent Performance


Pinane-type thiols are not interchangeable commodities. The commercial product is a defined mixture of three positional isomers whose ratio directly governs sensory character and downstream synthetic utility. Substituting with a different monoterpene thiol (e.g., 1-p-menthene-8-thiol, menthane thiols) or a single pinane isomer alters both odour threshold and quality, compromising flavouring and fragrance applications. Furthermore, the chiral pinane scaffold provides unique enantiomeric purity and steric control in asymmetric catalysis that cannot be replicated by simpler aliphatic or aromatic thiols [1].

Quantitative Differentiation Evidence for 2,6,6-Trimethylbicyclo[3.1.1]heptane-2-thiol Versus Closest Analogues


Defined Isomer Composition Confers Reproducible Sensory Profile Compared with Single-Isomer Pinane Thiols

Commercial pinanyl mercaptan (CAS 23832-18-0) is a ternary mixture with a typical isomer ratio of approximately 54% 10-mercaptopinane, 31% 2-mercaptopinane, and 10% 3-mercaptopinane [1]. In contrast, synthesised or isolated pure 2-mercaptopinane or 10-mercaptopinane deliver different odour intensities and qualities. Procurement of the standardised mixture ensures batch-to-batch sensory reproducibility when formulating tropical fruit flavourings, whereas single-isomer products shift the balance towards either grapefruit (10-isomer) or woody character (2-isomer).

Flavour Chemistry Isomer Profiling Olfactive Characterization

Higher Odour Threshold than 1-p-Menthene-8-thiol Enables Milder Tropical-Fruit Notes

Structure-odour studies demonstrate that placing a mercaptan group on the ring of a monoterpenoid scaffold significantly raises the odour threshold relative to side-chain thiols [1]. While 1-p-menthene-8-thiol exhibits an extremely low odour threshold of ~0.000034 ng/L in air and a potent grapefruit character, pinane-2-thiol—bearing the SH group directly on the bicyclic ring—consistently yields higher odour thresholds and delivers a tropical-fruit, mango-like aroma rather than intense grapefruit. This makes the pinane thiol the preferred choice when a softer, broader fruity impact is desired in flavour and fragrance compositions.

Odour Threshold Structure-Odour Relationships Flavouring Potency

Flash Point Advantage over Simple Alkanethiols Reduces Storage and Handling Hazard

The flash point of pinanyl mercaptan (CAS 23832-18-0) is reported as 208 °F (97.8 °C) , whereas widely used short-chain alkanethiols such as ethanethiol exhibit flash points as low as -45 °F (-42.8 °C) [1]. This >250 °F difference classifies pinanyl mercaptan as a combustible liquid rather than a highly flammable liquid, significantly lowering fire risk during bulk storage, transport, and handling.

Safety Flash Point Transportability

Predicted Lipophilicity (LogP ≈ 4.2) Exceeds that of Menthane Thiols, Influencing Membrane Partitioning and Biological Activity

The computed logP of 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol is 4.20 , whereas p-menthane-8-thiol (a common structurally related monoterpene thiol) exhibits a calculated logP of approximately 3.5-3.8 (exact value depends on diastereomer) . The higher hydrophobicity of the pinane scaffold favours partitioning into non-polar environments, which can enhance membrane penetration in antimicrobial applications and alter vapour pressure characteristics relevant to flavour delivery.

Lipophilicity LogP QSAR

Chiral Pinane Scaffold Provides Superior Steric Bulk for Asymmetric Induction Relative to Menthane-Derived Thiols

Pinane thiols are highlighted in recent reviews as privileged chiral auxiliaries for asymmetric synthesis, alongside menthane and bornane thiols, but the pinane scaffold’s compact, rigid [3.1.1] bicyclic framework offers distinct steric bulk and conformational rigidity that can improve diastereoselectivity in sulfanylimine formation and metal-catalyzed transformations [1]. For example, pinane-derived trifluoromethyl-hydroxythiols have achieved yields of 73-90% in nucleophilic additions to terpene carbonyls, demonstrating synthetic accessibility and reliable chirality transfer that may not be matched by more conformationally flexible menthane thiols [2].

Asymmetric Synthesis Chiral Auxiliary Steric Stererogenic Control

High-Value Application Scenarios Where 2,6,6-Trimethylbicyclo[3.1.1]heptane-2-thiol Excels Over Alternatives


Standardised Tropical-Fruit Flavour Formulations (Mango, Grapefruit, Black-Currant)

The controlled isomer composition of commercial pinanyl mercaptan delivers a reproducible tropical-fruit, mercaptan aroma at moderate potency, avoiding the overpowering grapefruit intensity of 1-p-menthene-8-thiol. Its higher odour threshold permits simpler dose control in flavouring systems, reducing over-flavouring risk and batch variability [Section 3, Evidence 1 and 2].

Asymmetric Synthesis – Chiral Auxiliary and Organocatalyst Scaffold

The rigid, enantiopure pinane framework of 2-pinanethiol makes it a preferred chiral auxiliary for sulfanylimine-mediated transformations and metal-catalyzed enantioselective reactions. Demonstrated yields of 73-90% in trifluoromethylation steps validate its synthetic utility, while its steric differentiation from menthane and bornane thiols offers unique diastereoselectivity profiles [Section 3, Evidence 5].

High-Hydrophobicity Antimicrobial or Liposomal Formulations

With a predicted logP of 4.2, pinanyl mercaptan partitions strongly into non-polar phases. This property can be exploited in antimicrobial membrane-targeting strategies or in liposomal flavour delivery systems where prolonged retention is required, providing a lipophilicity advantage over less hydrophobic menthane-type thiols [Section 3, Evidence 4].

Industrial-Scale Flammability-Sensitive Processes

Pinanyl mercaptan’s flash point of 208 °F classifies it as a combustible rather than highly flammable liquid, in stark contrast to low-molecular-weight alkanethiols. This enables safer handling in large-scale food, fragrance, or chemical manufacturing operations and can lower regulatory and insurance burdens relative to more volatile thiol alternatives [Section 3, Evidence 3].

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